methyl (2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-hydroxy-propanoate
CAS No.:
Cat. No.: VC20519849
Molecular Formula: C10H22O4Si
Molecular Weight: 234.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H22O4Si |
|---|---|
| Molecular Weight | 234.36 g/mol |
| IUPAC Name | methyl (2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-hydroxypropanoate |
| Standard InChI | InChI=1S/C10H22O4Si/c1-10(2,3)15(5,6)14-7-8(11)9(12)13-4/h8,11H,7H2,1-6H3/t8-/m0/s1 |
| Standard InChI Key | HMRLOTXXISMWKX-QMMMGPOBSA-N |
| Isomeric SMILES | CC(C)(C)[Si](C)(C)OC[C@@H](C(=O)OC)O |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OCC(C(=O)OC)O |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
Methyl (2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-hydroxy-propanoate possesses a molecular formula of C₁₀H₂₂O₄Si and a molecular weight of 234.36 g/mol . The (2S) configuration at the stereocenter ensures enantiomeric purity, a critical attribute for asymmetric synthesis. The TBDMS group at the 3-position and the methyl ester at the 1-position confer both steric bulk and hydrolytic stability, respectively.
Table 1: Physicochemical Properties
Synthesis and Stereochemical Control
Stereochemical Integrity
Chiral HPLC and polarimetry analyses confirm the retention of the (2S) configuration during synthesis . The TBDMS group’s steric bulk minimizes epimerization at C2, ensuring >99% enantiomeric excess (ee) in commercial batches .
Applications in Organic Synthesis
Hydroxyl Group Protection
The TBDMS group’s orthogonal stability makes this compound indispensable in multi-step syntheses. For example, in prostaglandin synthesis, the C3 hydroxyl is protected during subsequent acylation or oxidation steps at C2. Deprotection is achieved using tetra-n-butylammonium fluoride (TBAF) or acetic acid, yielding the free diol without racemization .
Nucleophilic Additions
The secondary hydroxyl at C2 participates in Mitsunobu reactions to install ethers or esters. For instance, coupling with triphenylphosphine and diethyl azodicarboxylate (DEAD) facilitates stereoretentive substitution with alcohols or thiols.
Pharmaceutical Intermediates
This compound is a precursor to β-amino alcohols, key motifs in β-blockers (e.g., atenolol) and antifungal agents. Reaction with methylamine under reductive amination conditions yields methyl (2S)-3-TBDMS-oxy-2-(methylamino)propanoate (CAS 122902-76-5), a intermediate in protease inhibitor synthesis .
Comparison with Analogous Silyl Ethers
Table 2: Comparison of Silyl-Protected Hydroxy Esters
| Compound | Molecular Weight | Deprotection Conditions | Applications |
|---|---|---|---|
| Methyl (2S)-3-TBDMS-oxy-2-hydroxypropanoate | 234.36 | TBAF or AcOH | Asymmetric synthesis |
| Methyl (2S)-3-TMS-oxy-2-hydroxypropanoate | 192.29 | Mild acid (pH 4–5) | Lab-scale reactions |
| Methyl (2S)-3-TIPS-oxy-2-hydroxypropanoate | 290.48 | HF·pyridine | Acid-sensitive substrates |
Industrial and Research Use
Commercial suppliers (e.g., KeyOrganics, MolCore) offer the compound in 1g to 10kg quantities with ≥95% purity, priced at $50–$200/g depending on scale . Current research focuses on streamlining its use in continuous-flow reactors and biocatalytic processes to enhance yield and sustainability.
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